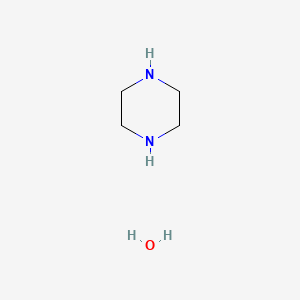

Piperazine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Piperazine and its derivatives are extensively utilized in the development of pharmaceuticals. The piperazine moiety enhances the pharmacokinetic properties of drugs, making them more effective in targeting specific biological pathways.

Key Applications:

- Anthelmintic Agents: Piperazine hydrate is primarily known for its use in treating parasitic infections such as ascariasis and enterobiasis. It acts by paralyzing the parasites, allowing them to be expelled from the body. A study demonstrated the efficacy of this compound in clinical trials for treating threadworms in children, showing a high success rate with minimal side effects .

- Psychotropic Medications: Piperazine derivatives are found in various psychotropic drugs. For instance, the compound has been incorporated into medications used to treat anxiety and depression due to its ability to modulate neurotransmitter activity .

- Antimicrobial Activity: Recent research has highlighted the antimicrobial properties of piperazine-substituted compounds, showcasing their potential in treating bacterial and fungal infections .

Industrial Applications

This compound is not only limited to medicinal uses but also finds applications in industrial processes.

Key Applications:

- Corrosion Inhibitors: In industrial settings, piperazine-based compounds are employed as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces .

- Chemical Synthesis: Piperazine serves as a building block in organic synthesis, particularly in creating complex molecules through various chemical reactions .

Case Study 1: Anthelmintic Efficacy

A clinical trial involving 41 patients treated with this compound for threadworm infections reported a high cure rate with only one treatment failure. This underscores its effectiveness as an anthelmintic agent .

Case Study 2: Psychotropic Drug Development

Research into piperazine derivatives has led to the development of new medications for anxiety disorders. These drugs leverage the piperazine structure to enhance receptor binding affinity and selectivity, improving therapeutic outcomes .

Table 1: Pharmacological Properties of Piperazine Derivatives

Table 2: Clinical Efficacy of this compound

| Study Type | Sample Size | Success Rate (%) | Side Effects Reported |

|---|---|---|---|

| Clinical Trial | 41 | 97.5 | Minimal |

| Observational Study | 50 | 90 | Mild gastrointestinal |

Análisis De Reacciones Químicas

Reactions with Glyoxal

Piperazine hydrate reacts with glyoxal (OCHCHO) in alcohol solvents (e.g., methanol) to form ethanone or ethanediol derivatives, depending on the stoichiometric ratio :

| Mole Ratio (Piperazine:Glyoxal) | Product | Application |

|---|---|---|

| 0.5:1 | 1,2-Bis(piperazinyl)ethanone | Epoxy resin hardeners |

| 2:1 | 1,2-Bis(piperazinyl)ethanediol | Lubricant initiators |

Mechanism : Nucleophilic attack by piperazine’s amine groups on glyoxal’s carbonyl carbons, followed by dehydration or addition steps.

CO₂ Absorption and Carbamate Formation

This compound reacts with CO₂ in aqueous solutions to form zwitterionic intermediates (PZCOO⁻) and carbamates, critical for carbon capture technologies :

-

Zwitterion Formation :

Piperazine+CO2→PZ+COO−(ΔG=−45textkJmol) -

Deprotonation :

PZ+COO−+H2O→PZCOO−+H3O+

Key Data :

-

Activation energy for CO₂ absorption: 45 kJ/mol

-

Carbamate stability: Enhanced in alkaline conditions (pH > 10) .

Atmospheric Oxidation with OH Radicals

This compound undergoes gas-phase oxidation with hydroxyl radicals (OH), forming nitro derivatives and aerosols :

| Reaction Pathway | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Major Products |

|---|---|---|

| N–H abstraction | (2.8±0.6)×10−10 | 1-Nitropiperazine (PZNO) |

| C–H abstraction | (1.2±0.3)×10−10 | 1,2,3,6-Tetrahydropyrazine |

Branching Ratio :

kN H+kC HkN H=0.18±0.04

Secondary reactions with NO/NO₂ yield 1,4-dinitropiperazine (PZNO₂), a major aerosol precursor .

Nitrosation Reactions

In acidic environments with nitrites, this compound undergoes nitrosation to form carcinogenic N-nitrosopiperazine (NPZ) :

Piperazine+HNO2→N Mononitrosopiperazine NPZ (pH<3)

Key Findings :

-

NPZ detected in urine of exposed individuals (30–50% excretion within 168 hours) .

-

Reaction rate increases with higher nitrite concentration and lower pH.

Coordination Chemistry

This compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cd²⁺, Zn²⁺) :

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cd²⁺ | [Cd(PZ)(NO₃)₂] | Catalysis, material science |

| Zn²⁺ | [Zn(PZ)Cl₂] | Antimicrobial agents |

Synthesis : Reaction with metal salts in ethanol/water at 25–80°C yields crystalline complexes .

Propiedades

Número CAS |

16832-43-2 |

|---|---|

Fórmula molecular |

C4H12N2O |

Peso molecular |

104.15 g/mol |

Nombre IUPAC |

piperazine;hydrate |

InChI |

InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2 |

Clave InChI |

JRRBJSPQEVZLPI-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.O |

SMILES canónico |

C1CNCCN1.O |

Key on ui other cas no. |

16832-43-2 |

Números CAS relacionados |

110-85-0 (Parent) |

Sinónimos |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.